molecular formula C10H16O2 B6233120 3-(2-methylpropyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287279-77-8

3-(2-methylpropyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No. B6233120
CAS RN: 2287279-77-8
M. Wt: 168.2
InChI Key:
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Description

“3-(2-methylpropyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is a chemical compound with the IUPAC name 3-isobutylbicyclo[1.1.1]pentane-1-carboxylic acid . It has a molecular weight of 168.24 .


Synthesis Analysis

The synthesis of similar compounds, such as Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP), has been reported . The process involves the photochemical addition of propellane to diacetyl, which constructs the bicyclo[1.1.1]pentane (BCP) core . The haloform reaction of the formed diketone in batch affords the dicarboxylic acid in a multigram amount .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16O2/c1-7(2)3-9-4-10(5-9,6-9)8(11)12/h7H,3-6H2,1-2H3,(H,11,12) . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

While specific reactions involving “this compound” are not available, reactions involving similar compounds have been reported . For instance, transformations of the diacid were performed to obtain various BCP-containing building blocks, including alcohols, acids, amines, trifluoroborates, amino acids, etc., for medicinal chemistry .

It is stored at room temperature .

Safety and Hazards

The compound has been classified with the hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Given the increasing demand from pharmaceutical institutions for various BCP-containing building blocks, there is a need for practical methods to rapidly access multigram quantities of similar compounds . The synthesis of “3-(2-methylpropyl)bicyclo[1.1.1]pentane-1-carboxylic acid” and its derivatives could be an area of future exploration.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-methylpropyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves the following steps: 1) synthesis of 2-methylpropylcyclohexanone, 2) synthesis of 2-methylpropylcyclohexanol, 3) synthesis of 3-(2-methylpropyl)bicyclo[1.1.1]pentane, and 4) oxidation of 3-(2-methylpropyl)bicyclo[1.1.1]pentane to form the carboxylic acid.", "Starting Materials": [ "Cyclohexanone", "2-methylpropanol", "Sodium borohydride", "Acetic acid", "Sulfuric acid", "Sodium hydroxide", "Chlorine" ], "Reaction": [ "Step 1: Synthesis of 2-methylpropylcyclohexanone", "Cyclohexanone is reacted with 2-methylpropanol in the presence of sodium borohydride as a reducing agent and acetic acid as a solvent to form 2-methylpropylcyclohexanone.", "Step 2: Synthesis of 2-methylpropylcyclohexanol", "2-methylpropylcyclohexanone is then hydrogenated in the presence of sulfuric acid as a catalyst and sodium hydroxide as a base to form 2-methylpropylcyclohexanol.", "Step 3: Synthesis of 3-(2-methylpropyl)bicyclo[1.1.1]pentane", "2-methylpropylcyclohexanol is reacted with chlorine in the presence of sodium hydroxide as a base to form 3-(2-methylpropyl)bicyclo[1.1.1]pentane.", "Step 4: Oxidation of 3-(2-methylpropyl)bicyclo[1.1.1]pentane to form the carboxylic acid", "3-(2-methylpropyl)bicyclo[1.1.1]pentane is oxidized using a suitable oxidizing agent to form 3-(2-methylpropyl)bicyclo[1.1.1]pentane-1-carboxylic acid." ] }

CAS RN

2287279-77-8

Molecular Formula

C10H16O2

Molecular Weight

168.2

Purity

95

Origin of Product

United States

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